molecular formula C24H20N4O3S B2999258 (3-(3,4-dimethoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone CAS No. 946202-15-9

(3-(3,4-dimethoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone

Numéro de catalogue: B2999258
Numéro CAS: 946202-15-9
Poids moléculaire: 444.51
Clé InChI: JABOKOWXLGMSRA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(3-(3,4-dimethoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C24H20N4O3S and its molecular weight is 444.51. The purity is usually 95%.
BenchChem offers high-quality (3-(3,4-dimethoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(3,4-dimethoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

[5-(3,4-dimethoxyphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O3S/c1-30-21-8-6-15(13-22(21)31-2)18-14-20(28(27-18)24(29)23-4-3-11-32-23)16-5-7-17-19(12-16)26-10-9-25-17/h3-13,20H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABOKOWXLGMSRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)C(=O)C5=CC=CS5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound (3-(3,4-dimethoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant studies and data.

Chemical Structure and Properties

The compound features multiple functional groups, including:

  • A pyrazole ring , known for its diverse pharmacological properties.
  • A quinoxaline moiety , which contributes to its bioactivity.
  • A thiophene ring , adding to the structural complexity and potential interactions with biological targets.

These structural characteristics suggest a broad spectrum of biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar pyrazole derivatives. For instance, compounds structurally related to the one demonstrated significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . This suggests that our compound may exhibit comparable or enhanced antimicrobial properties.

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively researched. A study indicated that certain structural modifications could enhance antitumoral activity by inhibiting tubulin polymerization . The compound's ability to interact with cellular mechanisms involved in cancer progression makes it a candidate for further investigation in cancer therapeutics.

Anti-inflammatory Effects

Compounds similar to the one discussed have shown promise as anti-inflammatory agents. For example, derivatives featuring the pyrazole scaffold have been identified as selective inhibitors of cyclooxygenase enzymes (COX), which play a critical role in inflammatory processes . The anti-inflammatory activity of our compound could be explored through in vitro assays to evaluate its efficacy compared to known COX inhibitors.

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Molecular docking studies suggest that it can effectively bind to various biological targets, including enzymes and receptors involved in disease pathways . These interactions may elucidate its pharmacological effects and guide future modifications for improved efficacy.

Comparative Analysis with Related Compounds

To better understand the unique properties of (3-(3,4-dimethoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone , a comparative analysis with structurally similar compounds is beneficial:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
2-Methyl-6-phenylethynylpyridineContains pyridine and ethynyl groupsAntagonist for mGluR5Investigational drug status
Quinoxaline derivativesQuinoxaline coreAntimicrobial propertiesVaried substituents affect activity
Pyrazole analogsPyrazole ring systemAnti-inflammatory effectsDiverse functionalization potential

This table illustrates how variations in structure can influence biological activity, highlighting the potential of our compound as a lead candidate for drug development.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of compounds similar to (3-(3,4-dimethoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone :

  • Antiviral Activity : One study reported that specific pyrazole derivatives exhibited antiviral effects at low micromolar concentrations against various viral strains .
  • Cytotoxicity Studies : Research has shown that certain derivatives possess selective cytotoxicity towards cancer cell lines while sparing normal cells, indicating a favorable therapeutic index .

Q & A

Q. Q1. What are the critical challenges in synthesizing this compound, and how can reaction conditions be optimized?

Answer: The synthesis involves multi-step condensation and cyclization reactions. Key challenges include:

  • Regioselectivity : Ensuring proper substitution on the pyrazole and quinoxaline rings. Ethanol or acetic acid as solvents under reflux (4–6 hours) is common, but toluene with sodium hydride may improve yield for similar pyrazole derivatives .
  • Purification : Recrystallization from ethanol or DMF/EtOH mixtures (1:1) is recommended to remove unreacted hydrazine derivatives .
  • Yield optimization : Adjusting stoichiometry (1:1 molar ratio of α,β-unsaturated ketone to hydrazine hydrate) and monitoring via TLC every 30 minutes .

Q. Q2. How can the structure of this compound be validated spectroscopically?

Answer: Use a combination of:

  • 1H/13C NMR : Confirm dihydropyrazole protons (δ 3.5–4.5 ppm for CH₂) and aromatic protons (δ 6.8–8.2 ppm for thiophene/quinoxaline) .
  • IR spectroscopy : Detect C=O stretches (~1720 cm⁻¹) and NH/OH bands (3200–3400 cm⁻¹) .
  • Mass spectrometry : Look for molecular ion peaks (e.g., m/z 538 for similar pyrazole-thiophene derivatives) and fragmentation patterns .

Advanced Research Questions

Q. Q3. What computational strategies are effective for predicting biological activity?

Answer:

  • Molecular docking : Use enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) to assess antifungal potential. Autodock Vina or Schrödinger Suite can model binding affinities (ΔG ≤ -7.5 kcal/mol suggests strong inhibition) .
  • QSAR modeling : Correlate substituent effects (e.g., methoxy vs. nitro groups) with bioactivity using descriptors like logP and polar surface area .

Q. Q4. How do structural modifications (e.g., methoxy vs. hydroxy groups) impact bioactivity?

Answer:

  • Methoxy groups : Enhance lipophilicity (logP ~1.8) and membrane permeability but may reduce hydrogen bonding .
  • Hydroxy groups : Increase polarity (polar surface area >100 Ų) and potential for enzymatic inhibition via H-bonding .
    Methodology : Synthesize analogs via Claisen-Schmidt condensation and compare IC₅₀ values in enzyme assays .

Q. Q5. How can contradictory biological data (e.g., in vitro vs. in vivo efficacy) be resolved?

Answer:

  • Metabolic stability : Test hepatic microsomal stability (e.g., rat liver microsomes) to identify rapid degradation.
  • Formulation adjustments : Use PEGylated nanoparticles to improve bioavailability for in vivo studies .
  • Dose-response curves : Validate discrepancies using Hill slopes and EC₅₀ values across multiple cell lines .

Q. Q6. What experimental models are suitable for evaluating anticancer activity?

Answer:

  • In vitro : MTT assays on HeLa or MCF-7 cells (IC₅₀ ≤ 10 µM suggests potency) .
  • In vivo : Xenograft models (e.g., BALB/c mice) with tumor volume reduction >50% indicating efficacy .
  • Mechanistic studies : Western blotting for EGFR/PI3K pathway proteins to confirm target engagement .

Methodological Considerations

Q. Q7. How can reproducibility issues in spectral data be addressed?

Answer:

  • Standardized protocols : Use deuterated solvents (DMSO-d₆ or CDCl₃) and internal standards (TMS) for NMR .
  • Cross-lab validation : Share raw spectral data (e.g., JCAMP-DX files) via repositories like PubChem .

Q. Q8. What are the best practices for scaling up synthesis without compromising yield?

Answer:

  • Continuous flow reactors : Reduce reaction time from 6 hours to 2 hours via optimized temperature (80°C) .
  • Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to avoid side products .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.